molecular formula C17H20N4O2 B2822305 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide CAS No. 2034316-85-1

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2822305
CAS RN: 2034316-85-1
M. Wt: 312.373
InChI Key: DTBFVHJTOVYQHH-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide, also known as compound X, is a synthetic compound with potential therapeutic applications. It belongs to the class of cyclohexylpyridine derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis and characterization of compounds related to "N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide" involve various chemical reactions and analytical techniques to understand their structure and properties. For instance, the study by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives and their coordination complexes, emphasizing the role of hydrogen bonding in self-assembly processes and their antioxidant activity. These findings underscore the importance of chemical synthesis in exploring the potential applications of such compounds (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor potential of compounds similar to "N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide." Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, highlighting the importance of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Similarly, Hamama et al. (2013) explored the synthesis, antioxidant, and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, showcasing their potential in cancer treatment (Hamama et al., 2013).

Corrosion Inhibition

The application of related compounds in corrosion inhibition was demonstrated by Yıldırım and Cetin (2008), who synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their efficiency as corrosion inhibitors. This study highlights the potential use of these compounds in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Structural Stabilization

Research by Wani et al. (2013) on N-protected derivatives of gabapentin, which shares structural similarities with "N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide," demonstrated the role of intramolecular hydrogen bonds in stabilizing molecular conformation. This insight is crucial for understanding the structural aspects and potential bioactive conformations of such compounds (Wani et al., 2013).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(10-13-2-1-7-18-11-13)21-14-3-5-15(6-4-14)23-17-12-19-8-9-20-17/h1-2,7-9,11-12,14-15H,3-6,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFVHJTOVYQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide

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